![molecular formula C17H16ClFN2O2 B2696930 (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428348-03-1](/img/structure/B2696930.png)
(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Description
Scientific Research Applications
Receptor Agonist Potential
One notable application of derivatives similar to "(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone" is their role as selective and potent agonists at certain receptors. For instance, studies have identified novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives, including compounds with modifications similar to the specified chemical structure, have shown enhanced and long-lasting agonist activity in rats after oral administration, highlighting their potential in treating conditions like depression and pain (Vacher et al., 1999).
Structural and Molecular Analysis
The structural and molecular analysis of compounds related to "this compound" has been a significant area of research. Studies focusing on the crystal and molecular structure analysis of similar compounds have provided insights into their crystallization patterns, molecular conformation, and intermolecular interactions. For example, Lakshminarayana et al. (2009) synthesized and characterized a compound, shedding light on its crystalline structure through X-ray diffraction (XRD) studies, which is crucial for understanding the compound's chemical properties and potential applications (Lakshminarayana et al., 2009).
Antitubercular Activity
Another fascinating application of compounds structurally related to "this compound" is their potential antitubercular activity. A study by Bisht et al. (2010) evaluated the antitubercular activity of [4-(aryloxy)phenyl]cyclopropyl methanones, which share a common structural motif with the specified compound. These compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Bisht et al., 2010).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-3-5-14(19)16(13)17(22)21-10-7-12(8-11-21)23-15-6-1-2-9-20-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDKJLZFANTYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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